trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate
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Description
Molecular Structure Analysis
This compound contains a total of 44 bonds; 21 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . It also contains a total of 43 atoms; 23 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Chemical Reactions Analysis
Trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate is used as a precursor in the synthesis of fentanyl and its analogues . The exact chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The molecular weight of this compound is 277.36 . Other physical and chemical properties such as boiling point and storage conditions are not detailed in the available resources.Scientific Research Applications
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- The tert-butyl group is used in chemical transformations due to its unique reactivity pattern .
- It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .
- The methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications were not quantitatively detailed in the source .
-
- The tert-butyl group is used to implement steric congestion and conformational rigidity in organic and organometallic molecules .
- An electron-poor manganese catalyst is used in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .
- This results in site-selective and product chemoselective hydroxylation of the tert-butyl group .
- This method delivers primary alcohols as largely dominant products in preparative yields .
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- A compound named M4, which is similar to “trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate”, can act as both β-secretase and an acetylcholinesterase inhibitor .
- This prevents the amyloid beta peptide (Aβ) aggregation and the formation of fibrils from Aβ 1-42 .
- The methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications were not quantitatively detailed in the source .
-
- A compound named tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
- This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- The methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications were not quantitatively detailed in the source .
-
- The tert-butyl group is used in chemical transformations due to its unique reactivity pattern .
- It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .
- The methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications were not quantitatively detailed in the source .
-
- The synthesis of tpphz (tbp)2 (tpphz (tbp)2 = 3,16-di(tert-butyl-phenyl)-tetrapyrido[3,2-a:2′,3′-c:3′′,2′′-h:2′′′,3′′′-j]phenazine) has been optimized by using a new synthetic route .
- The methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications were not quantitatively detailed in the source .
-
- The tert-butyl group is used in chemical transformations due to its unique reactivity pattern .
- It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .
- The methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications were not quantitatively detailed in the source .
-
- A compound named tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
- This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- The methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications were not quantitatively detailed in the source .
-
- The synthesis of tpphz (tbp)2 (tpphz (tbp)2 = 3,16-di(tert-butyl-phenyl)-tetrapyrido[3,2-a:2′,3′-c:3′′,2′′-h:2′′′,3′′′-j]phenazine) has been optimized by using a new synthetic route .
- The methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications were not quantitatively detailed in the source .
properties
IUPAC Name |
tert-butyl (3S,4S)-4-hydroxy-3-phenylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISTZHMQLVYZLN-KGLIPLIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate |
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